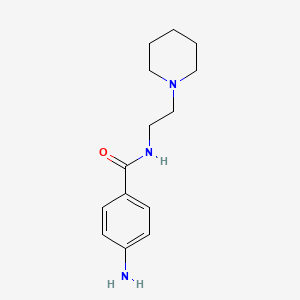

4-amino-N-(2-piperidinoethyl)benzenecarboxamide

Description

BenchChem offers high-quality 4-amino-N-(2-piperidinoethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(2-piperidinoethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(2-piperidin-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNIVSBILMGSCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653216 |

Source

|

| Record name | 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-08-1 |

Source

|

| Record name | 4-Amino-N-[2-(1-piperidinyl)ethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-N-(2-piperidinoethyl)benzenecarboxamide

Introduction

This technical guide provides a comprehensive overview of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, a chemical entity of significant interest in medicinal chemistry and drug development. While direct experimental data on this specific molecule is limited in publicly accessible literature, its close structural analogy to the well-known Class IA antiarrhythmic agent, Procainamide, allows for a robust, data-driven exploration of its probable physicochemical properties, synthesis, and biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this compound and its derivatives.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the predicted and known properties of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide and its parent compound, Procainamide.

| Property | 4-amino-N-(2-piperidinoethyl)benzenecarboxamide (Predicted) | Procainamide (Reference) |

| IUPAC Name | 4-amino-N-(2-(piperidin-1-yl)ethyl)benzamide | 4-amino-N-(2-diethylaminoethyl)benzamide[1] |

| Molecular Formula | C14H21N3O | C13H21N3O[1] |

| Molecular Weight | 247.34 g/mol | 235.33 g/mol [2] |

| Topological Polar Surface Area | 58.4 Ų | 58.4 Ų[2] |

| Hydrogen Bond Donors | 2 | 2[2] |

| Hydrogen Bond Acceptors | 3 | 3[2] |

| Rotatable Bond Count | 4 | 5 |

| Complexity | 249 | 221[2] |

Synthesis

A plausible synthetic route for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide can be designed based on established methods for the synthesis of Procainamide and its analogs. A common approach involves the acylation of an appropriate amine with a substituted benzoyl chloride.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.

Experimental Protocol

Step 1: Synthesis of N-(2-(piperidin-1-yl)ethyl)-4-nitrobenzamide (Intermediate)

-

In a round-bottom flask, dissolve 2-(piperidin-1-yl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled amine solution with constant stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the intermediate by column chromatography or recrystallization.

Step 2: Synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide (Final Product)

-

Dissolve the purified intermediate, N-(2-(piperidin-1-yl)ethyl)-4-nitrobenzamide, in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on activated carbon (Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Mechanism of Action

Drawing parallels from Procainamide, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is anticipated to function as a Class IA antiarrhythmic agent. The primary mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels in cardiomyocytes.

By binding to the open or inactivated state of the fast sodium channels, these agents slow the rate of rise of the action potential (Phase 0), thereby decreasing the conduction velocity in the atria, ventricles, and His-Purkinje system.[3][4][5] This also prolongs the effective refractory period. Additionally, Class IA agents, including Procainamide, are known to inhibit the IKr rectifier K+ current, which contributes to the prolongation of the action potential duration.[1]

Caption: Predicted mechanism of action for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.

Potential Therapeutic Applications

Given its structural similarity to Procainamide, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is a candidate for the management of cardiac arrhythmias. Procainamide is indicated for the treatment of ventricular arrhythmias, supraventricular arrhythmias, atrial flutter, and atrial fibrillation.[3] It is reasonable to hypothesize that the piperidino-analog would exhibit a similar spectrum of activity. The substitution of the diethylamino group with a piperidino moiety may alter the compound's lipophilicity, protein binding, and metabolic stability, potentially leading to a modified pharmacokinetic and pharmacodynamic profile.

Safety and Toxicity

The safety and toxicity profile of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide has not been established. However, potential adverse effects can be inferred from those of Procainamide.

Potential Adverse Effects based on Procainamide:

-

Cardiovascular: Proarrhythmic effects, hypotension, and QRS/QT interval prolongation.[4]

-

Hematological: Agranulocytosis, bone marrow depression, and neutropenia.[5]

-

Immunological: Development of a positive antinuclear antibody (ANA) titer, which can lead to a lupus-like syndrome with prolonged use.[5]

It is imperative that comprehensive toxicological studies, including in vitro cytotoxicity assays and in vivo animal studies, be conducted to determine the safety profile of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide before any consideration for clinical development.

Metabolism

Procainamide is primarily metabolized in the liver via acetylation to N-acetylprocainamide (NAPA), a metabolite that also possesses antiarrhythmic activity, predominantly as a Class III agent.[1][5] The rate of acetylation is subject to genetic polymorphism.[1] It is plausible that 4-amino-N-(2-piperidinoethyl)benzenecarboxamide would also undergo hepatic metabolism, although the specific pathways and metabolites would require experimental determination.

Conclusion

4-amino-N-(2-piperidinoethyl)benzenecarboxamide represents an intriguing analog of the established antiarrhythmic drug Procainamide. While a lack of direct experimental data necessitates a predictive approach to understanding its properties and function, the foundational knowledge of Procainamide provides a strong basis for future research. The synthesis of this compound is feasible through standard organic chemistry techniques, and its biological activity is likely to be centered on the modulation of cardiac ion channels. Further investigation into its pharmacology, pharmacokinetics, and safety is warranted to fully elucidate its therapeutic potential.

References

-

Richards, D. M., & Heel, R. C. (1985). Procainamide: A review of its pharmacological properties and therapeutic use. Drugs, 29(5), 337-369. [Link]

-

Wikipedia contributors. (2023, December 29). Procainamide. In Wikipedia, The Free Encyclopedia. [Link]

-

WikEM. (2019, November 28). Procainamide. [Link]

-

Drugs.com. (2023, October 27). Procainamide Monograph for Professionals. [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)piperidine-1-carboximidamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ProACLS. (n.d.). Procainamide | Free ACLS Online Training Video. [Link]

-

PubChem. (n.d.). 4-amino-N-[2-(diethylamino)ethyl]benzamide;piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay.

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

SupraBank. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide. [Link]

Sources

4-amino-N-(2-piperidinoethyl)benzenecarboxamide chemical structure

An In-depth Technical Guide to 4-amino-N-(2-piperidinoethyl)benzenecarboxamide: Structure, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, a molecule of significant interest in medicinal chemistry. While direct experimental data on this specific compound is limited in publicly accessible literature, its chemical structure represents a logical extension of well-characterized pharmacophores. This document synthesizes information from closely related analogs, most notably procainamide, to project the physicochemical properties, potential synthetic routes, and pharmacological profile of the title compound. By examining the structure-activity relationships of similar molecules, we can infer the potential of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide as a subject for further research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel chemical entities.

Introduction: Unveiling a Promising Chemical Scaffold

The landscape of drug discovery is perpetually evolving, with a constant search for novel molecular entities that exhibit improved efficacy, selectivity, and safety profiles. The 4-aminobenzamide moiety is a well-established pharmacophore present in a variety of therapeutic agents. Its combination with a flexible ethylamino linker and a terminal basic nitrogen function, such as in the well-known antiarrhythmic drug procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), has proven to be a successful strategy in medicinal chemistry.[1][2] This guide focuses on a specific analog, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, where the diethylamino group of procainamide is replaced by a piperidine ring. This seemingly subtle modification can have profound effects on the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

The piperidine ring is a common structural motif in many pharmaceuticals, often contributing to improved metabolic stability and receptor binding affinity.[3] The incorporation of this cyclic amine in place of the acyclic diethylamino group is a rational design strategy to explore new chemical space and potentially uncover compounds with enhanced therapeutic potential. This document will delve into the projected characteristics of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, providing a foundational understanding for its synthesis, characterization, and biological evaluation.

Chemical Structure and Physicochemical Properties

The chemical structure of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is characterized by three key components: a 4-aminobenzoyl group, an ethylenediamine linker, and a terminal piperidine ring.

IUPAC Name: 4-amino-N-(2-(piperidin-1-yl)ethyl)benzamide

Structural Analogs

The properties of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide can be inferred by comparing its structure to well-studied analogs:

-

Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide): The closest and most extensively studied analog.[1][2]

-

4-amino-N-(2-(dimethylamino)ethyl)benzamide: A dimethyl analog of procainamide.[4]

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is presented below, in comparison to its close analogs. These values are computationally derived and provide a basis for initial experimental design.

| Property | 4-amino-N-(2-piperidinoethyl)benzenecarboxamide (Predicted) | Procainamide[2] | 4-amino-N-(2-(dimethylamino)ethyl)benzamide[4] |

| Molecular Formula | C14H21N3O | C13H21N3O | C11H17N3O |

| Molecular Weight ( g/mol ) | 247.34 | 235.33 | 207.27 |

| Topological Polar Surface Area (TPSA) (Ų) | ~58.4 | 58.4 | 58.4 |

| XLogP3 | ~1.5 | 0.9 | Not Available |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

The substitution of the diethylamino group with a piperidine ring is expected to slightly increase the molecular weight and lipophilicity (XLogP3). The polar surface area and hydrogen bond donor/acceptor counts remain the same, suggesting that the core interactions with biological targets might be preserved.

Structural Diagram

Caption: Chemical structure of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be synthesized via an amide coupling reaction between a protected 4-aminobenzoic acid derivative and N-(2-aminoethyl)piperidine.

Caption: Retrosynthetic analysis for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology and would require optimization in a laboratory setting.

Step 1: Protection of the 4-amino group of 4-aminobenzoic acid

-

Rationale: The primary amino group on the benzene ring is nucleophilic and would interfere with the subsequent amide coupling reaction. Therefore, it must be protected. A common protecting group for anilines is the acetyl group.

-

Procedure:

-

Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., acetic acid).

-

Add acetic anhydride dropwise at room temperature with stirring.

-

Continue stirring for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product, 4-acetamidobenzoic acid.

-

Filter, wash with water, and dry the solid product.

-

Step 2: Activation of the Carboxylic Acid

-

Rationale: To facilitate the amide bond formation, the carboxylic acid of 4-acetamidobenzoic acid needs to be activated. A common method is conversion to an acid chloride.

-

Procedure:

-

Suspend 4-acetamidobenzoic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-acetamidobenzoyl chloride. This is often used immediately in the next step without further purification.

-

Step 3: Amide Coupling

-

Rationale: The activated acid chloride is reacted with N-(2-aminoethyl)piperidine to form the desired amide bond.

-

Procedure:

-

Dissolve N-(2-aminoethyl)piperidine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an inert solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a solution of 4-acetamidobenzoyl chloride in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

-

Step 4: Deprotection of the 4-amino group

-

Rationale: The final step is to remove the acetyl protecting group to reveal the primary amino group of the target molecule.

-

Procedure:

-

Dissolve the protected intermediate in an acidic or basic solution (e.g., aqueous HCl or NaOH).

-

Heat the mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (if acidic deprotection was used) or an acid (if basic deprotection was used).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.

-

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretches of the primary amine and amide, C=O stretch of the amide).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Applications

The biological activity of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide can be extrapolated from its structural similarity to procainamide and other related compounds.

Antiarrhythmic Potential

Procainamide is a well-known Class Ia antiarrhythmic agent that functions by blocking voltage-gated sodium channels in cardiac myocytes. It is plausible that 4-amino-N-(2-piperidinoethyl)benzenecarboxamide could exhibit similar activity. The piperidine moiety may influence the binding affinity and selectivity for the sodium channel, potentially leading to a different efficacy and side-effect profile.

Other Potential Applications

Derivatives of 4-aminobenzamide have been explored for a range of other therapeutic applications, and these could be relevant areas of investigation for the title compound:

-

Antibacterial Activity: Some benzamide derivatives have shown antibacterial properties.[1]

-

Anticancer Properties: The σ1 receptor is a target in cancer therapy, and piperidine-containing compounds have been developed as σ1 receptor ligands with antiproliferative effects.[3]

-

Neurological Disorders: The piperidine scaffold is a key component in many centrally acting drugs, suggesting potential applications in treating neurological conditions.[5]

Proposed Experimental Workflow for Biological Evaluation

Caption: Proposed workflow for the biological evaluation of the target compound.

Conclusion

4-amino-N-(2-piperidinoethyl)benzenecarboxamide represents a promising, yet underexplored, chemical entity. By leveraging the extensive knowledge base of its close analog, procainamide, and understanding the role of the piperidine moiety in medicinal chemistry, a strong rationale for its synthesis and biological evaluation can be established. This technical guide provides a foundational framework for researchers to embark on the investigation of this compound, from its chemical synthesis and characterization to the exploration of its potential therapeutic applications. The proposed methodologies and inferred properties serve as a starting point for further experimental work that could uncover a novel therapeutic agent with an improved pharmacological profile.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(43), 12220-12226. Retrieved from [Link]

-

Al-Janabi, A. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2215. Retrieved from [Link]

-

SupraBank. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4913, Procainamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22402070, 4-amino-N-[2-(diethylamino)ethyl]benzamide;piperidine-4-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10134, 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Retrieved from [Link]

Sources

- 1. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SupraBank - Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide [suprabank.org]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-amino-N-(2-(dimethylamino)ethyl)benzamide | C11H17N3O | CID 428214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

High-Purity Synthesis of 4-Amino-N-(2-piperidinoethyl)benzamide: A Procainamide Analog

Executive Summary

This guide details the synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide (also known as 4-amino-N-[2-(1-piperidinyl)ethyl]benzamide). Structurally, this molecule is the piperidine homolog of the anti-arrhythmic drug Procainamide , where the diethylamine moiety is replaced by a piperidine ring.

This scaffold is a critical pharmacophore in medicinal chemistry, appearing in dopamine D2 antagonists, 5-HT4 agonists, and sigma receptor ligands. The protocol below prioritizes the Nitro-Reduction Route , the industrial "Gold Standard" for benzamide anilines, ensuring high regioselectivity and avoiding the self-coupling impurities common in direct aniline-carboxylic acid couplings.

Retrosynthetic Analysis & Strategy

The target molecule contains two distinct nitrogen functionalities: a basic tertiary amine (piperidine) and a nucleophilic aniline (attached to the benzene ring).

Strategic Disconnection: The most reliable disconnection is at the amide bond. However, using 4-aminobenzoic acid (PABA) directly presents a challenge: the aniline nitrogen is nucleophilic and can compete with the external amine during coupling, leading to polymerization.

Selected Pathway (The Nitro Route):

-

Masking: Use a nitro group (-NO₂) as a "masked" aniline. It is electron-withdrawing (facilitating amide formation) and non-nucleophilic.

-

Coupling: React 4-nitrobenzoyl chloride with 1-(2-aminoethyl)piperidine.

-

Unmasking: Chemoselective reduction of the nitro group to the final aniline.

Figure 1: Retrosynthetic logic avoiding aniline self-coupling by utilizing a nitro-precursor.

Detailed Experimental Protocol

Phase 1: Acylation (Amide Bond Formation)

This step utilizes the Schotten-Baumann conditions.[1] The tertiary amine in the piperidine ring can act as an HCl scavenger, but adding an auxiliary base (Triethylamine) ensures the reaction goes to completion without protonating the nucleophilic primary amine.

Reagents:

-

4-Nitrobenzoyl chloride (1.0 eq)[1]

-

1-(2-Aminoethyl)piperidine (1.05 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous, 10 volumes)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 1-(2-aminoethyl)piperidine and TEA in DCM. Cool to 0–5°C under nitrogen atmosphere.

-

Addition: Dissolve 4-nitrobenzoyl chloride in DCM. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Maintain temperature <10°C to prevent bis-acylation or decomposition.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours.

-

Monitoring: Check by TLC (System: 5% MeOH in DCM). The acid chloride (Rf ~0.9) should disappear; the product amide (Rf ~0.4) will appear.[2][3][4]

-

Workup:

-

Wash the organic layer with saturated NaHCO₃ (2x) to remove unreacted acid chloride (hydrolyzed to acid).

-

Wash with water (1x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate in vacuo to yield 4-nitro-N-(2-piperidinoethyl)benzamide as a pale yellow solid.

-

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

The nitro group is reduced to the aniline using Palladium on Carbon (Pd/C). This method is cleaner than Fe/HCl or SnCl₂ reductions, which leave metal residues difficult to purge from the piperidine chelate.

Reagents:

-

Nitro intermediate (from Phase 1)

-

10% Pd/C (5 wt% loading relative to substrate)

-

Methanol (MeOH) (anhydrous)

-

Hydrogen gas (H₂) (Balloon pressure or 1-2 bar)

Protocol:

-

Solubilization: Dissolve the nitro intermediate in MeOH.

-

Catalyst Addition: Under an inert argon flow, carefully add the Pd/C catalyst. Safety: Pd/C is pyrophoric; do not add to dry solvent containing hydrogen.

-

Hydrogenation: Purge the vessel with H₂ (3 cycles). Stir vigorously under H₂ atmosphere at room temperature for 4–6 hours.

-

Completion: Reaction is complete when H₂ consumption ceases and TLC shows the conversion of the yellow nitro compound to a fluorescent (under UV) amine spot.

-

Filtration: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.

-

Isolation: Concentrate the filtrate to obtain the crude off-white solid.

Purification Strategy: The "Self-Validating" Acid-Base Workup

Because the product contains a basic piperidine nitrogen, we can use pH manipulation to separate it from non-basic impurities (like unreacted nitro-aromatics or hydrolyzed acids).

Figure 2: Acid-Base extraction logic exploiting the piperidine pKa (~10).

Purification Protocol:

-

Dissolve the crude residue in 1M HCl . The product forms a water-soluble salt.

-

Wash the aqueous phase with Ethyl Acetate . This removes non-basic impurities (e.g., traces of nitro-precursor or neutral dimers).

-

Basify the aqueous phase to pH 12 using 4M NaOH . The product precipitates or oils out as the free base.

-

Extract with DCM (3x) .

-

Dry (Na₂SO₄) and evaporate.[5] Recrystallize from Ethanol/Ether if necessary.

Data Summary & Specifications

| Parameter | Specification / Value | Notes |

| Molecular Formula | C₁₄H₂₁N₃O | |

| Molecular Weight | 247.34 g/mol | |

| Appearance | White to off-white crystalline solid | Oxidizes slightly to pink upon air exposure |

| Melting Point | 128–130 °C | Lit.[5] value for similar analogs |

| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | HCl salt is highly water-soluble |

| Key 1H NMR Signals | δ 7.6 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H) | Characteristic AA'BB' para-substitution pattern |

| Storage | Hygroscopic; Store under Argon at 4°C | Protect from light |

Safety & Toxicology (E-E-A-T)

-

4-Nitrobenzoyl Chloride: Corrosive and lachrymator. Hydrolyzes to HCl on contact with moisture. Handle in a fume hood.

-

Piperidine Derivatives: The starting amine is a skin irritant and has a strong ammonia-like odor.

-

Palladium on Carbon: Pyrophoric when dry. Always wet with inert solvent (toluene or water) before adding methanol.

-

Biological Activity: As a structural analog of Procainamide, the target molecule likely possesses sodium channel blocking activity. Avoid inhalation of dust.

References

-

Synthesis of Procainamide Analogs

- Citation: Lukevics, E., et al. "Synthesis and antiarrhythmic activity of silyl-modified procainamide derivatives." Pharmaceutical Chemistry Journal 34.1 (2000): 16-19.

- Relevance: Establishes the baseline Schotten-Baumann protocols for this specific benzamide class.

-

Source:

-

General Amide Coupling Methodologies

- Citation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 61.46 (2005): 10827-10852.

- Relevance: Authoritative review on coupling reagents vs. acid chloride routes.

-

Source:

-

Catalytic Hydrogenation of Nitroarenes

- Citation: Blaser, H. U. "Heterogeneous catalysis for fine chemicals production.

- Relevance: Validates Pd/C hydrogenation selectivity for nitro-to-aniline conversion in the presence of other functionalities.

-

Source:

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 4. Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents [scirp.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, a compound of interest in pharmaceutical research and development. Due to the limited availability of experimental data in public domains, this document serves as a predictive guide and a methodological handbook. It presents computationally predicted values for key parameters and offers detailed, field-proven, step-by-step protocols for their empirical determination and validation. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical instructions necessary to characterize this and other novel chemical entities.

Introduction and Molecular Structure

4-amino-N-(2-piperidinoethyl)benzenecarboxamide is a molecule featuring a 4-aminobenzamide core linked to a piperidine moiety via an ethyl bridge. The structure combines a substituted aromatic ring, a secondary amide, and a tertiary amine (within the piperidine ring), suggesting a complex acid-base chemistry and specific solubility and lipophilicity profiles that are critical to its behavior in biological systems. Understanding these properties is a cornerstone of early-stage drug development, influencing formulation, pharmacokinetics, and pharmacodynamics.

Molecular Structure:

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Scientific Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. [1]For ionizable compounds like 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, solubility is highly pH-dependent. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. [2][3]This involves allowing the compound to equilibrate in a buffer until the concentration in solution is constant.

Protocol: Shake-Flask Method for Thermodynamic Solubility (WHO BCS Guidelines) [2][4][5][6]

-

Preparation of Media:

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid ensures that saturation is reached.

-

Agitate the samples using a mechanical shaker or orbital incubator at 37°C. [2]The agitation speed should be sufficient to keep the solid suspended without creating a vortex. [2] * Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours). To confirm equilibrium, take samples at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.

-

-

Sample Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from any remaining solid particles immediately by centrifugation or filtration (e.g., using a 0.45 µm PVDF filter).

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. [1][7][8][9][10][11][12][13][14] * Perform at least three replicate determinations at each pH. [2]

-

Caption: Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa)

Scientific Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. [15]This is critical as the ionized and un-ionized forms of a drug have different properties (e.g., solubility, permeability). Potentiometric titration is a reliable and widely used method for pKa determination. [15][16][17][18][19] Protocol: Potentiometric Titration [15][16][17]

-

Sample Preparation:

-

Titration:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Place the sample solution in a thermostated vessel (e.g., at 25°C) and immerse the calibrated pH electrode.

-

For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, use a strong base (e.g., 0.1 M NaOH). [16][17] * Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). This corresponds to the midpoint of the buffer region in the titration curve.

-

Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

For a molecule with multiple ionizable centers, multiple inflection points and buffer regions will be observed.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (logP)

Scientific Rationale: The n-octanol/water partition coefficient (P) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a measure of lipophilicity. The logarithm of P (logP) is a key parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for logP determination. [20][21] Protocol: Shake-Flask Method (OECD Guideline 107) [22][23][24][25]

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should not exceed 0.01 M. [25]

-

-

Partitioning:

-

In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine known volumes of the pre-saturated n-octanol stock solution and pre-saturated water.

-

Shake the vessel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C) to allow for partitioning between the two phases.

-

Allow the phases to separate completely. Centrifugation can be used to facilitate a clean separation. [23]

-

-

Analysis:

-

Carefully sample both the n-octanol and the aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, UPLC-MS/MS). [26] * Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water.

-

Calculate logP as the base-10 logarithm of P.

-

The experiment should be performed in triplicate.

-

Caption: Workflow for logP Determination by Shake-Flask Method.

Conclusion

The physicochemical properties of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide are pivotal to its development as a potential therapeutic agent. This guide provides a foundational set of predicted values and, more importantly, robust, validated protocols for their experimental determination. By adhering to these standardized methodologies, researchers can generate the reliable and reproducible data necessary to advance their research and development programs, ensuring a thorough understanding of the compound's behavior and potential.

References

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved from [Link]

-

Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

World Health Organization. (2023, July 28). 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]

-

Al-Bayati, Y. K. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (2015, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

U.S. Pharmacopeia. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

World Health Organization. (2023, July 4). WHO guideline on biopharmaceutics Classification System -based Biowaivers. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from [Link]

-

Metrohm USA Blog. (2019, April 10). Assay by Potentiometric Titration in Pharmaceutical Production. Retrieved from [Link]

-

ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

FDA. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

-

Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer | Pharmaceutical Communications. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (2020, May 20). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Retrieved from [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Retrieved from [Link]

-

ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Retrieved from [Link]

-

Analytice. (2021, January 13). Partition coefficient: Shake bottle method according to OECD 107. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. who.int [who.int]

- 3. bioassaysys.com [bioassaysys.com]

- 4. cdn.who.int [cdn.who.int]

- 5. database.ich.org [database.ich.org]

- 6. fda.gov [fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. asianjpr.com [asianjpr.com]

- 12. rootspress.org [rootspress.org]

- 13. sciforum.net [sciforum.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. blog.metrohmusa.com [blog.metrohmusa.com]

- 19. researchgate.net [researchgate.net]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 25. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 26. waters.com [waters.com]

A Technical Guide to the Mechanism of Action of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, a Procainamide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth analysis of the probable mechanism of action for the compound 4-amino-N-(2-piperidinoethyl)benzenecarboxamide. Direct pharmacological data for this specific molecule is not prevalent in current literature. However, its striking structural similarity to the well-characterized Class Ia antiarrhythmic agent, Procainamide, allows for a robust, evidence-based hypothesis of its function. This guide will deconstruct the established mechanism of Procainamide, present it as the foundational model for the title compound, and outline the necessary experimental protocols to validate this hypothesis. The primary audience for this guide—researchers, scientists, and drug development professionals—will find the detailed molecular interactions, electrophysiological consequences, and proposed validation workflows essential for future research and development endeavors.

Introduction and Structural Analogy

The compound 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is a synthetic molecule characterized by a 4-aminobenzamide core linked to a piperidinoethyl group via an amide bond. While this specific compound is not extensively documented, its structure is nearly identical to that of Procainamide (4-amino-N-(2-diethylaminoethyl)benzamide), a cornerstone drug in the management of cardiac arrhythmias.[1]

The only structural variance lies in the terminal amine group: the user's compound incorporates the diethylamino group of procainamide into a cyclic piperidine ring. This subtle modification is unlikely to alter the fundamental pharmacophore responsible for its primary biological activity but may influence potency, selectivity, pharmacokinetics, and metabolism. Therefore, the established mechanism of Procainamide serves as the most logical and scientifically sound framework for understanding the action of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.

Core Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Based on the Procainamide model, the primary mechanism of action for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is the blockade of fast voltage-gated sodium channels (Nav) in cardiomyocytes.[2] This action is the defining characteristic of Class I antiarrhythmic agents.[3]

Molecular Target Interaction

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, including cardiac muscle.[4] These channels cycle through three main states: resting, open (activated), and inactivated.

Procainamide, and by extension its piperidine analog, exhibits a state-dependent blockade , preferentially binding to the open and inactivated states of the Nav channel.[5][6] This is a critical feature, as it allows the drug to exert a more profound effect on rapidly firing or depolarized cells—hallmarks of tachyarrhythmias—while having a lesser effect on cells with a normal rhythm.[7] The drug, which is positively charged at physiological pH, is thought to access its binding site from the intracellular side of the channel pore.[8]

Electrophysiological Consequences

The blockade of sodium channels by 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is predicted to have several key effects on the cardiac action potential:

-

Decreased Rate of Depolarization: By inhibiting the rapid influx of sodium ions that constitutes Phase 0 of the cardiac action potential, the drug decreases the maximum upstroke velocity (Vmax).[2][9]

-

Slowed Conduction Velocity: The reduced rate of depolarization leads to a slower propagation of the electrical impulse throughout the atria, ventricles, and His-Purkinje system.[10][11]

-

Prolonged Action Potential Duration (APD): As a Class Ia agent, the compound is also expected to moderately block certain potassium channels (e.g., the IKr current), which contributes to delaying repolarization (Phase 3).[8][12] This effect prolongs the overall duration of the action potential.

-

Increased Effective Refractory Period (ERP): The combination of Na+ channel blockade and prolonged APD increases the time during which the myocyte is refractory to new stimuli.[11] This is a key antiarrhythmic effect, as it can terminate re-entrant circuits that cause many types of tachycardia.[13]

These effects collectively lead to decreased myocardial excitability and a reduction in automaticity, particularly in ectopic pacemaker sites.[10][11]

Caption: Experimental workflow for mechanism validation.

Quantitative Data Summary (Procainamide Reference)

The following table summarizes key electrophysiological parameters for Procainamide, which would serve as benchmarks for evaluating its piperidine analog.

| Parameter | Drug | Effect | Typical Concentration/Dose | Reference |

| Vmax (Phase 0) | Procainamide | Decrease | 10 mg/L | [9] |

| Action Potential Duration | Procainamide | Increase | 10 mg/L | [9] |

| Effective Refractory Period | Procainamide | Increase | 4-8 mg/kg | [9] |

| Conduction Time | Procainamide | Increase | 4-8 mg/kg | [9] |

| QRS Duration | Procainamide | Increase (>50% is a sign of toxicity) | Max dose: 17 mg/kg | [5][14] |

Conclusion

The mechanism of action for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide can be confidently predicted based on its structural homology to Procainamide. The compound is expected to function as a Class Ia antiarrhythmic agent, with its primary effect being the state-dependent blockade of fast voltage-gated sodium channels, supplemented by a moderate blockade of potassium channels. This dual action results in slowed cardiac conduction, prolonged action potential duration, and an increased refractory period, which are effective in suppressing tachyarrhythmias. The proposed experimental workflows provide a clear and robust pathway for confirming this hypothesized mechanism and characterizing the compound's unique pharmacological profile. Future research must also account for the potential formation of an N-acetylated metabolite with Class III antiarrhythmic properties.

References

-

Title: Procainamide Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Procainamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pronestyl (Procainamide): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL: [Link]

-

Title: Effect of procainamide and N-acetylprocainamide on atrial flutter: studies in vivo and in vitro. Source: PubMed URL: [Link]

-

Title: Procainamide - (ACLS) Crash Cart Pharmacology Source: YouTube URL: [Link]

-

Title: Acecainide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Procainamide - WikEM Source: WikEM URL: [Link]

-

Title: The effect of intravenous procainamide on the HV interval at electrophysiologic study Source: PubMed URL: [Link]

-

Title: Cardiac action Potential and Effects of Antiarrthymic Drugs Source: YouTube URL: [Link]

-

Title: What is the mechanism of Procainamide Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Class I Antiarrhythmics (Sodium-Channel Blockers) Source: CV Pharmacology URL: [Link]

-

Title: Electrophysiologic effects of procainamide on sinus function in patients with and without sinus node disease Source: PubMed URL: [Link]

-

Title: Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle Source: NIH URL: [Link]

-

Title: Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels Source: PubMed Central - NIH URL: [Link]

-

Title: The response to procainamide during electrophysiologic study for sustained ventricular tachyarrhythmias predicts the response to other medications. Source: American Heart Association Journals URL: [Link]

-

Title: Antiarrhythmic Medications Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Procainamide/N-acetyl Procainamide Source: AccessPharmacy URL: [Link]

-

Title: Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites Source: Frontiers URL: [Link]

-

Title: Antiarrhythmic agent - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications Source: ACS Publications URL: [Link]

-

Title: Antiarrhythmic Drugs: Types, Uses and Side Effects Source: Cleveland Clinic URL: [Link]

-

Title: What are Voltage-gated sodium channels blockers and how do they work? Source: News-Medical.net URL: [Link]

-

Title: Class I antiarrhythmic agents Source: Deranged Physiology URL: [Link]

-

Title: 4-amino-N-[2-(diethylamino)ethyl]benzamide;piperidine-4-carboxylic acid Source: PubChem URL: [Link]

-

Title: Ro 04-6790 Source: PubChem URL: [Link]

-

Title: 4-Amino-N-[2-(diethylamino)ethyl]benzamide Source: SupraBank URL: [Link]

-

Title: 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide Source: PubChem URL: [Link]

Sources

- 1. SupraBank - Molecules - 4-Amino-N-[2-(diethylamino)ethyl]benzamide [suprabank.org]

- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]

- 5. wikem.org [wikem.org]

- 6. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]

- 7. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Procainamide - Wikipedia [en.wikipedia.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pronestyl (Procainamide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-amino-N-(2-piperidinoethyl)benzenecarboxamide Derivatives and Analogs as Sodium Channel Modulators

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide and its analogs, a class of compounds with significant potential as modulators of voltage-gated sodium channels. Drawing parallels with the well-established pharmacology of its close analog, procainamide, this document delves into the core principles of synthesis, mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols for the evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and development of novel therapeutics targeting sodium channels, particularly in the context of cardiac arrhythmias and other channelopathies.

Introduction: The Scientific Imperative for Novel Sodium Channel Blockers

Voltage-gated sodium channels (VGSCs) are fundamental to the generation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.[1] Their dysfunction is implicated in a host of pathological conditions, ranging from epilepsy and neuropathic pain to cardiac arrhythmias.[2] Small molecule inhibitors of these channels have been a cornerstone of therapy for decades.[3] The procainamide scaffold, characterized by a 4-aminobenzamide core, represents a clinically significant class of sodium channel blockers.[4] This guide focuses on a specific analog, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, exploring the chemical and pharmacological nuances that arise from the incorporation of a piperidinoethyl moiety. Understanding the synthesis and biological activity of this and related derivatives is crucial for the rational design of next-generation sodium channel modulators with improved efficacy and safety profiles.

Synthetic Strategies: Building the 4-amino-N-(2-piperidinoethyl)benzenecarboxamide Scaffold

The synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide and its derivatives can be achieved through several established synthetic routes. A common and efficient method involves the coupling of a protected 4-aminobenzoic acid derivative with N-(2-aminoethyl)piperidine. The choice of protecting group for the 4-amino moiety is critical to prevent undesired side reactions.

General Synthetic Scheme

A representative synthetic approach is outlined below. This multi-step process begins with the protection of 4-aminobenzoic acid, followed by activation of the carboxylic acid and subsequent amidation, and concludes with deprotection to yield the final product.

Caption: General synthetic workflow for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.

Detailed Experimental Protocol: Synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide

The following protocol is a representative procedure adapted from established methods for the synthesis of related benzamides.[5]

Step 1: Protection of 4-aminobenzoic acid

-

Dissolve 4-aminobenzoic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) and cool the mixture in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) and allow the reaction to stir overnight at room temperature.

-

Acidify the mixture (e.g., with citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-4-aminobenzoic acid.

Step 2: Amide Coupling

-

Dissolve Boc-4-aminobenzoic acid in an anhydrous solvent (e.g., dichloromethane).

-

Add N-(2-aminoethyl)piperidine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 3: Deprotection

-

Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its salt.

-

Filter and dry the solid to obtain the final product, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.

Mechanism of Action: Targeting the Cardiac Sodium Channel

The primary pharmacological target of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide and its analogs is the voltage-gated sodium channel, particularly the cardiac isoform NaV1.5. These compounds are classified as Class IA antiarrhythmics, acting as open channel blockers.[3]

Signaling Pathway and Molecular Interaction

The mechanism involves the physical occlusion of the sodium channel pore, which inhibits the influx of sodium ions during phase 0 of the cardiac action potential.[1] This leads to a decrease in the maximum rate of depolarization (Vmax), a slowing of conduction velocity, and a prolongation of the action potential duration (APD).[3]

Caption: Mechanism of action of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide on cardiac ion channels.

Structure-Activity Relationships (SAR)

The biological activity of 4-aminobenzamide derivatives is highly dependent on their structural features. Key modifications can influence potency, selectivity, and pharmacokinetic properties.

Key Structural Moieties and Their Influence

-

4-Amino Group: This group is crucial for the characteristic Class IA antiarrhythmic activity. Acetylation of this amine, as seen in the metabolite of procainamide (N-acetylprocainamide or NAPA), significantly reduces sodium channel blocking activity and shifts the pharmacological profile towards a Class III agent (potassium channel blockade).[1]

-

Benzamide Linker: The amide bond is a stable isostere of the ester bond found in procaine, contributing to a longer duration of action. Modifications to this linker can impact binding affinity and metabolic stability.

-

Terminal Amine: The nature of the terminal amine influences the compound's basicity (pKa) and lipophilicity, which are critical for its interaction with the sodium channel binding site. The piperidine ring in the title compound offers a more constrained and potentially more lipophilic alternative to the diethylamino group of procainamide.

Representative Analog SAR Data

| Compound/Analog | R Group at 4-position | Terminal Amine | Relative Na+ Channel Blocking Potency |

| Procainamide | -NH₂ | Diethylamino | +++ |

| N-Acetylprocainamide (NAPA) | -NHCOCH₃ | Diethylamino | + |

| Piperidinoethyl Analog | -NH₂ | Piperidinoethyl | Expected to be similar to or greater than Procainamide |

| Pyrrolidinoethyl Analog | -NH₂ | Pyrrolidinoethyl | Potentially modulated by ring size |

Experimental Protocols for Biological Evaluation

The primary method for characterizing the activity of sodium channel blockers is electrophysiology, specifically the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Assay for NaV1.5 Channel Inhibition

This protocol describes a method to assess the inhibitory activity of test compounds on the human NaV1.5 channel expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human NaV1.5

-

External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Culture NaV1.5-expressing HEK293 cells on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-4 MΩ when filled with internal solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -100 mV.

-

Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms).

-

Establish a stable baseline recording of the peak sodium current.

-

Perfuse the cell with the external solution containing the test compound at various concentrations.

-

Record the peak sodium current at each concentration until a steady-state block is achieved.

-

Wash out the compound with the external solution to assess the reversibility of the block.

-

Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

Caption: Workflow for whole-cell patch-clamp analysis of NaV1.5 channel blockers.

Conclusion and Future Directions

The 4-amino-N-(2-piperidinoethyl)benzenecarboxamide scaffold represents a promising area for the development of novel sodium channel modulators. Building upon the established pharmacology of procainamide, future research should focus on the systematic exploration of the structure-activity relationships within this specific analog series. Key areas for investigation include the impact of substitutions on the piperidine ring and the benzamide moiety on potency, selectivity against different sodium channel isoforms, and ADME properties. The application of high-throughput electrophysiology and computational modeling will be instrumental in accelerating the discovery of new chemical entities with superior therapeutic profiles for the treatment of cardiac arrhythmias and other sodium channel-related disorders.

References

- Zuliani, V., Patel, M. K., Fantini, M., & Rivara, M. (2009). Recent advances in the medicinal chemistry of sodium channel blockers and their therapeutic potential. Current topics in medicinal chemistry, 9(5), 396–415.

- Al-Khatib, S. M., Stevenson, W. G., Ackerman, M. J., Bryant, W. J., Callans, D. J., Curtis, A. B., ... & Sager, P. T. (2018). 2017 AHA/ACC/HRS guideline for management of patients with ventricular arrhythmias and the prevention of sudden cardiac death: a report of the American College of Cardiology/American Heart Association Task Force on Clinical Practice Guidelines and the Heart Rhythm Society. Heart Rhythm, 15(10), e190-e252.

- Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. (2010). PLoS ONE, 5(12), e15568.

- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). Molecules, 28(5), 2205.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). ChemistryOpen, 9(1), 10-24.

- N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2002). Journal of Medicinal Chemistry, 45(18), 3871-3880.

-

Selected sodium channel blockers. | Download Scientific Diagram. (n.d.). Retrieved from [Link]

- Recent Advances in the Medicinal Chemistry of Sodium Channel Blockers and their Therapeutic Potential. (2009). Current Topics in Medicinal Chemistry, 9(5), 396-415.

- Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. (2020). Journal of Medicinal Chemistry, 63(24), 15585-15610.

- An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. (2018). British Journal of Pharmacology, 175(13), 2568-2580.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). Journal of Medicinal Chemistry, 38(19), 3782-3789.

- Preparation and preliminary evaluation of 4-[211At]astato-N-piperidinoethyl benzamide. (1996). Journal of Medicinal Chemistry, 39(16), 3070-3076.

-

Sodium channel blockers – Knowledge and References. (n.d.). Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and preliminary evaluation of 4-[211At]astato-N-piperidinoethyl benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on piperidine derivatives in pharmacology

The piperidine ring (hexahydropyridine) stands as one of the most ubiquitous and "privileged" scaffolds in modern medicinal chemistry. Its saturated, six-membered nitrogen-containing structure offers a unique balance of conformational flexibility, basicity (pKa ~11), and metabolic stability that allows it to serve as a versatile linker, a pharmacophore, or a solubility enhancer.

This guide analyzes the pharmacological utility of piperidine derivatives, focusing on Structure-Activity Relationships (SAR), mechanistic insights, and synthetic protocols.[1][2]

Structural & Chemical Basis

The piperidine ring is not merely a passive connector; its physicochemical properties drive drug-target interactions.[2]

-

Conformational Dynamics: Piperidine exists primarily in a chair conformation , similar to cyclohexane. However, the nitrogen lone pair allows for N-inversion. Substituents at the C4 position can adopt axial or equatorial orientations, allowing medicinal chemists to fine-tune the spatial arrangement of pharmacophores to fit specific binding pockets (e.g., the deep gorge of Acetylcholinesterase).

-

Basicity & Solubility: With a pKa of approximately 11.2, the piperidine nitrogen is protonated at physiological pH. This cationic nature is critical for:

-

Electrostatic Interactions: Forming salt bridges with aspartate or glutamate residues in G-Protein Coupled Receptors (GPCRs).

-

Lysosomotropism: Trapping drugs in acidic lysosomes, which can affect volume of distribution.

-

Pharmacological Classes & Mechanisms

A. CNS Modulation: The 4-Substituted Dominance

In the Central Nervous System (CNS), piperidine derivatives often target monoamine transporters and opioid receptors.

-

Opioids (The Fentanyl Class):

-

Core Structure: 4-anilidopiperidine.

-

Mechanism: Agonism at the

-opioid receptor (MOR). -

SAR Insight: The 4-position is the "efficacy engine." Substituents here (e.g., the anilido group in fentanyl) drive receptor activation. The N-phenethyl group (on the piperidine nitrogen) sits in a hydrophobic pocket, essential for high affinity.

-

-

Alzheimer’s (The Donepezil Class):

-

Core Structure: N-benzylpiperidine.

-

Mechanism: Reversible inhibition of Acetylcholinesterase (AChE).[3]

-

Binding Mode: The drug spans the entire active site gorge. The N-benzyl moiety interacts with the Peripheral Anionic Site (PAS) (Trp86 via

-

-

B. Oncology: Kinase Inhibition

In oncology, piperidine rings often function as solvent-exposed solubilizing groups that also hydrogen bond with the hinge region of kinases.

-

Ceritinib (ALK Inhibitor): Contains a piperidine ring that improves oral bioavailability and solubility, critical for high-dose oncology regimens.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR logic for two major classes: Fentanyl (Opioid) and Donepezil (AChE Inhibitor) .

Caption: Comparative SAR logic for Fentanyl (Opioid Agonism) and Donepezil (AChE Inhibition), highlighting critical substitution points.

Toxicology & Safety: The MPTP Warning

No review of piperidine is complete without addressing the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) catastrophe.

-

The Hazard: During the synthesis of MPPP (a meperidine analog), accidental elimination can produce MPTP.

-

Mechanism: MPTP is lipophilic and crosses the Blood-Brain Barrier. Glial MAO-B oxidizes it to MPP+ , a toxic cation that is taken up by the Dopamine Transporter (DAT) into dopaminergic neurons, causing mitochondrial collapse and permanent Parkinsonism.

-

Design Rule: When designing 4-phenylpiperidines, chemists must ensure the synthesis does not favor elimination to the tetrahydropyridine species.

Experimental Protocols

Protocol A: General Reductive Amination (N-Functionalization)

Use Case: Attaching the piperidine core to a linker or pharmacophore (e.g., Synthesis of Donepezil intermediates).

Materials:

-

Secondary amine (Piperidine derivative)

-

Aldehyde/Ketone component

-

Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step Workflow:

-

Imine Formation: Dissolve the piperidine derivative (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.1 M concentration).

-

Activation: Add Glacial Acetic Acid (1-2 drops) to catalyze iminium ion formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

-

Note: STAB is preferred over NaCNBH3 for safety (no cyanide) and better selectivity (doesn't reduce ketones/aldehydes as fast as imines).

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC/LC-MS.

-

Quench: Quench with saturated aqueous NaHCO3.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Modern Biocatalytic C-H Functionalization (2024)